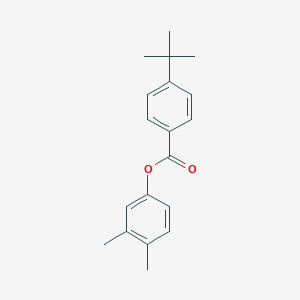

3,4-Dimethylphenyl 4-tert-butylbenzoate

Descripción

3,4-Dimethylphenyl 4-tert-butylbenzoate is a benzoate ester derivative featuring a 3,4-dimethylphenyl group esterified to a 4-tert-butylbenzoic acid moiety. The compound is characterized by its bulky substituents: the 3,4-dimethylphenyl group introduces steric hindrance and electron-donating methyl groups, while the 4-tert-butyl group on the benzoate moiety enhances hydrophobicity and thermal stability. Such structural attributes make it relevant in materials science, polymer stabilizers, and pharmaceutical intermediates . Its synthesis typically involves esterification of 4-tert-butylbenzoic acid with 3,4-dimethylphenol under acidic or catalytic conditions.

Propiedades

Fórmula molecular |

C19H22O2 |

|---|---|

Peso molecular |

282.4 g/mol |

Nombre IUPAC |

(3,4-dimethylphenyl) 4-tert-butylbenzoate |

InChI |

InChI=1S/C19H22O2/c1-13-6-11-17(12-14(13)2)21-18(20)15-7-9-16(10-8-15)19(3,4)5/h6-12H,1-5H3 |

Clave InChI |

KMKUKFVFSRAZHN-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)OC(=O)C2=CC=C(C=C2)C(C)(C)C)C |

SMILES canónico |

CC1=C(C=C(C=C1)OC(=O)C2=CC=C(C=C2)C(C)(C)C)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Electronic Effects

The compound’s properties are influenced by substituent positioning and electronic effects. Comparisons with structurally analogous compounds reveal key differences:

- Steric Effects: The 3,4-dimethylphenyl group in the target compound creates greater steric hindrance compared to monosubstituted analogues (e.g., 4-methylphenyl derivatives), reducing reactivity in electrophilic substitutions .

- Electronic Effects : Methyl groups are electron-donating, contrasting with electron-withdrawing substituents (e.g., Cl, OMe). For example, ethyl (3,4-dimethoxyphenyl)diazoacetate exhibits higher thermal stability than its methyl-substituted counterpart due to meta-methoxy’s σ-electron-withdrawing nature .

Thermal Stability

Thermogravimetric analysis (TGA) of diazoacetate derivatives (e.g., ethyl (3,4-dimethylphenyl)diazoacetate) shows that substituent electronic properties significantly influence decomposition temperatures (Tonset).

- Methyl groups provide moderate thermal stabilization, but less than methoxy or halogens.

- The 4-tert-butyl group on the benzoate moiety likely enhances thermal resistance compared to unsubstituted benzoates .

Solubility and Crystallinity

- The tert-butyl group increases lipophilicity, reducing aqueous solubility but improving compatibility with nonpolar matrices (e.g., polymers).

- In contrast, hydroxylated analogues (e.g., 2,4-di-tert-butylphenyl 3′,5′-di-tert-butyl-4′-hydroxybenzoate) exhibit even lower solubility due to additional hydrogen-bonding restrictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.